1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives : Pyrazole-based compounds, including those similar to 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride, have been synthesized and characterized for potential applications in pharmacology. One study discussed the synthesis of pyrazole-based pyrimidine scaffolds, which hold promise for new drug discovery due to their biological activities and pharmacological potential (Ajani et al., 2019).
Chemical Structure Analysis : Research on pyrazole derivatives has involved detailed analysis of their chemical structures using various spectroscopic techniques. For instance, the structures of 1-phenyl-3-methyl-pyrazolone-5 and its derivatives were investigated, demonstrating the complex nature of these compounds and their potential utility in chemical research (Okafor, 1980).
Catalytic and Chemical Properties : The catalytic and chemical properties of pyrazole derivatives have been studied in different contexts. For example, research into the hydrolysis of certain insecticides investigated the role of pyrazole-related compounds in these processes, highlighting their relevance in environmental chemistry (Redman et al., 2019).
Pharmaceutical and Medicinal Applications : Pyrazole derivatives have been extensively studied for their pharmaceutical and medicinal potential. For instance, the synthesis of novel pyrazole derivatives was explored for their antiproliferative properties, indicating their potential in developing treatments for diseases like cancer (Ananda et al., 2017).
Ligand Chemistry and Metal Complexes : The ability of pyrazole compounds to act as ligands for metal complexes has been a subject of interest. Studies have synthesized and characterized complexes of pyrazole-derived ligands with metals like cobalt and palladium, showing their importance in coordination chemistry and potential applications in catalysis (Chadghan et al., 2000).
Sensors and Detection Applications : Pyrazole derivatives have been used in the development of chemosensors. Research has focused on creating colorimetric chemosensors using pyrazole compounds for the detection of metal ions, demonstrating their utility in analytical chemistry (Aysha et al., 2021).
Future Directions
Pyrrolopyrazine derivatives, including 1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, future research may focus on designing and synthesizing new leads based on this scaffold to treat various diseases .
Mechanism of Action
Target of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting potential targets within parasitic organisms
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level, potentially disrupting essential biological processes within the target organism .
Biochemical Pathways
Given its potential antipromastigote activity , it may interfere with pathways essential for the survival and replication of parasitic organisms
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.
Result of Action
Its potential antipromastigote activity suggests that it may induce cellular changes leading to the death of parasitic organisms .
properties
IUPAC Name |
1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14;/h1-5,7,12H,6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHQZYBYWWYQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1820687-44-2 |
Source
|
Record name | 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.